Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester
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Overview
Description
Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves multi-step organic reactions. One common approach is the reaction between 3-pyridinylcarbonimidothioic acid and an appropriate alcohol (such as cyclopentanol) in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound’s thioester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
O-Cyclohexyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester: Similar but with an isopropyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42754-15-4 |
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Molecular Formula |
C22H28N2OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-cyclopentylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C22H28N2OS/c1-22(2,3)18-12-10-16(11-13-18)15-26-21(25)24-19-9-6-14-23-20(19)17-7-4-5-8-17/h6,9-14,17H,4-5,7-8,15H2,1-3H3,(H,24,25) |
InChI Key |
ADHQJMYIPLKKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=O)NC2=C(N=CC=C2)C3CCCC3 |
Origin of Product |
United States |
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